4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid
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Overview
Description
4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid is a complex organic compound that features a fluorinated pyridine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing novel pharmaceuticals, particularly kinase inhibitors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique electronic properties of the fluorinated pyridine ring make it useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and selectivity towards these targets, leading to potent biological effects. The indole moiety may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
5-fluoroindole: Contains a fluorine atom on the indole ring, similar to the indole moiety in the target compound.
2-(pyridin-2-yl)indole: Lacks the fluorine atom but shares the pyridine and indole structure.
Uniqueness
4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid is unique due to the combination of a fluorinated pyridine ring and an indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSJCLJZNGONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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